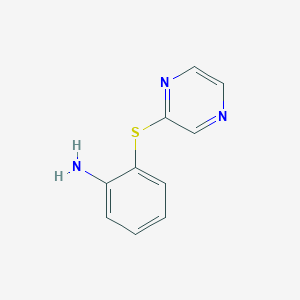

2-(pyrazin-2-ylsulfanyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-pyrazin-2-ylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSPGDPAJKWVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrazin 2 Ylsulfanyl Aniline and Its Derivatives

Direct Synthesis Approaches to 2-(pyrazin-2-ylsulfanyl)aniline

Direct methods for the synthesis of this compound involve the formation of the C-S bond in a single key step, typically through coupling reactions.

Thiol-Amine Coupling Strategies for C-S Bond Formation

The coupling of a thiol with an amine-containing aromatic ring is a fundamental approach to forming the sulfanyl (B85325) linkage. In the context of this compound, this would involve the reaction of pyrazine-2-thiol with a suitable 2-haloaniline or a related derivative. While direct thiol-amine coupling can be challenging, various catalytic systems can facilitate this transformation. These reactions often proceed via nucleophilic aromatic substitution (SNAr) where the thiolate anion attacks the electron-deficient aryl halide. The efficiency of this process is influenced by the nature of the leaving group on the aniline (B41778) ring and the reaction conditions, including the choice of base and solvent.

A related strategy involves the thiol-yne coupling, which has been demonstrated for the synthesis of thiazolidin-2-ylideneamine derivatives. researchgate.net This type of reaction, proceeding through an intramolecular cyclization, highlights the potential for innovative C-S bond-forming strategies that could be adapted for the synthesis of pyrazinyl-sulfanylanilines. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Sulfanyl Linkage Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-S bonds with high efficiency and functional group tolerance. nih.govrsc.orgresearchgate.net Copper- and palladium-based catalysts are most commonly employed for this purpose.

Copper-Mediated Reactions: Copper(I) iodide (CuI) has proven to be an effective catalyst for the formation of C-S bonds. nih.govorganic-chemistry.org For instance, CuI-nanoparticles have been used to catalyze the synthesis of thiophenols from aryl halides and a sulfur source in aqueous media. nih.gov This methodology could be adapted for the synthesis of this compound by coupling a 2-halopyrazine with 2-aminothiophenol (B119425) or by reacting a pyrazine (B50134) thiol with a 2-haloaniline in the presence of a copper catalyst. The Chan-Lam coupling, a copper-mediated reaction between a boronic acid and a thiol, also presents a viable route. beilstein-journals.org

| Catalyst | Reactants | Key Features |

| CuI-nanoparticles | Aryl halide, Sulfur source | Ligand-free, occurs in aqueous solution. nih.gov |

| Cu(OAc)2 | Oxime, Alkenylboronic acid | Used in Chan-Lam coupling for C-N bond formation, adaptable for C-S bonds. beilstein-journals.org |

Precursor Synthesis and Derivatization Routes for this compound

An alternative to direct coupling is a multi-step approach involving the synthesis of key precursors followed by their coupling.

Synthesis of Pyrazine-2-thiols

Pyrazine-2-thiol is a crucial intermediate for many synthetic routes. It can be synthesized from commercially available starting materials. For example, the reaction of pyrazine with a sulfurizing agent can yield the desired thiol. The reactivity of pyrazine-2-thiol is versatile; it can exist in tautomeric forms, as a thiol or a thione, which can influence its reactivity in subsequent coupling reactions. researchgate.netasianpubs.orgnih.gov Unexpectedly, attempts to synthesize a Co(II) complex with pyrazine-2-thiol have led to the formation of new organic ligands like 1,2-bis(pyrazin-2-ylthio)ethane. researchgate.netasianpubs.org

Synthesis of Substituted Anilines and Amines for Coupling Reactions

A wide array of substituted anilines are accessible through various synthetic methods, providing a diverse range of building blocks for coupling with pyrazine derivatives. thieme-connect.comnih.govorganic-chemistry.orgbeilstein-journals.orggoogle.comnsf.gov Traditional methods include the reduction of nitroarenes and nucleophilic aromatic substitution. More modern approaches involve transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of aryl halides with a broad range of amines. organic-chemistry.orgnih.gov A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines has also been reported, showcasing a novel imine condensation–isoaromatization pathway. nih.govbeilstein-journals.org

| Method | Description | Advantages |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of aryl halides with amines. organic-chemistry.orgnih.gov | Broad substrate scope and high functional group tolerance. |

| Nitroarene Reduction | Reduction of a nitro group to an amino group. | A classic and reliable method. |

| Imine Condensation-Isoaromatization | Reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.govbeilstein-journals.org | Catalyst- and additive-free, mild conditions. |

| CuI-catalyzed Amination | Copper-catalyzed coupling of aryl halides with ammonia. nih.govorganic-chemistry.org | Can be performed in aqueous media. |

Chemoselective Functionalization and Multicomponent Reactions in Pyrazine/Aniline Systems

The inherent reactivity of the pyrazine ring, being electron-deficient, allows for selective functionalization. rsc.orgresearchgate.netmdpi.comuni-muenchen.deresearchgate.netnih.gov This property can be exploited to introduce various substituents onto the pyrazine core before or after the formation of the sulfanyl linkage.

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govbeilstein-journals.orgmdpi.comacs.orguc.pt An MCR approach to synthesizing derivatives of this compound could involve the simultaneous reaction of a pyrazine derivative, an aniline derivative, and a sulfur-containing component. For example, a three-component reaction between an isocyanide, a pyrazine, and an aldehyde, followed by a coupling reaction, has been used to synthesize biologically active molecules. mdpi.com Such strategies are highly convergent and atom-economical, making them attractive for library synthesis and drug discovery. The Petasis reaction, another type of multicomponent reaction, has also been used to synthesize pyrazine-based molecules. beilstein-journals.org

Stereochemical Control and Enantiospecific Synthesis in Related Aniline Derivatives

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of bioactive molecules and functional materials where specific stereoisomers often exhibit desired properties. While direct reports on the enantiospecific synthesis of this compound are scarce, a variety of methodologies have been successfully applied to achieve stereochemical control in the synthesis of structurally related chiral aniline derivatives. These methods provide a foundational framework for potential application in synthesizing chiral derivatives of the target compound. The strategies primarily revolve around transition-metal-free reactions, organocatalysis, and biocatalysis.

A significant advancement in this area is the development of transition-metal-free catalytic systems. For instance, a method for the coupling of boronic esters with aryl hydrazines has been reported to produce chiral ortho- and para-substituted anilines with complete enantiospecificity. thieme-connect.com This reaction proceeds via a proposed mechanism involving the acylation of the hydrazine, followed by N–N bond cleavage and a 1,2-metalate rearrangement. The use of specific acylating agents was crucial for the success of this transformation. thieme-connect.com

Organocatalysis has also emerged as a powerful tool for the asymmetric functionalization of aniline derivatives. Chiral phosphoric acids have been effectively used to catalyze the enantioselective para-C−H aminoalkylation of aniline derivatives, yielding optically active diarylmethylamine products with good yields and high enantioselectivities (e.g., up to 73% yield and 91% ee). bohrium.com This approach provides a direct and efficient route to chiral diarylmethylamines, which are important structural motifs in various pharmaceutical compounds. bohrium.com Similarly, chiral phosphoric acid has enabled the highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives with ortho-quinone methides, producing a range of enantioenriched triarylmethanes in high yields (up to 98%) and excellent stereoselectivities (up to 98% ee). nih.gov

Another innovative approach involves ion-pairing catalysis over ortho-quinone methide iminiums. A disulfonimide catalyst can activate racemic trichloroacetimidate (B1259523) substrates and control the stereochemistry in an intramolecular Friedel-Crafts 6π electrocyclization, leading to enantioenriched acridanes. These can then be oxidized to atropisomeric acridinium (B8443388) salts with high enantiomeric ratios (up to 93:7 e.r.). nih.gov This method highlights the potential for controlling axial chirality in systems derived from anilines.

Biocatalysis offers a green and efficient alternative for the synthesis of chiral amines. Engineered myoglobin-based catalysts have been utilized for the enantioselective insertion of α-diazopropanoate esters into the N—H bond of aniline. nih.gov By fine-tuning the chiral environment of the enzyme's active site and matching it with a suitable diazo reagent, a variety of substituted aryl amines can be synthesized with moderate to good enantiomeric excess (up to 82% ee). nih.gov This strategy is particularly attractive for creating chiral α-amino acids and α-methyl-amine motifs. nih.gov

Three-component reactions have also been developed for the diastereoselective synthesis of complex aniline-containing heterocycles. For example, the reaction of aldehydes, anilines, and 1-acetylcyclohexene (B1328911) in the presence of iodine can produce trans-endo-decahydroquinolin-4-one derivatives with excellent diastereoselectivities (>20:1) and yields. acs.orgnih.govntnu.edu.tw This one-pot process is highly practical due to its mild reaction conditions and the use of readily available starting materials. acs.org

The stereoselective synthesis of sulfur-containing aniline derivatives has also been explored. The reaction of sulfonimidoyl fluorides with anilines using a calcium-based catalyst results in the formation of chiral sulfonimidamides with an inversion of the stereocenter at the sulfur atom. researchgate.net This enantiospecific reaction highlights a method for controlling stereochemistry at a sulfur atom linked to an aniline derivative, which is highly relevant to potential chiral sulfoxide (B87167) derivatives of this compound. researchgate.net

The table below summarizes selected findings on the stereoselective synthesis of related aniline derivatives, showcasing the catalyst, yield, and stereoselectivity achieved.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Yield | Stereoselectivity | Reference |

| Hydrazine Coupling | Transition-Metal-Free | Boronic Esters, Aryl Hydrazines | Chiral Anilines | 64-68% | >95:5 dr, 100% es | thieme-connect.com |

| C-H Aminoalkylation | Chiral Phosphoric Acid | Aniline Derivatives, Aldimines | Chiral Diarylmethylamines | up to 73% | up to 91% ee | bohrium.com |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Aniline Derivatives, o-Quinone Methides | Chiral Triarylmethanes | up to 98% | up to 98% ee | nih.gov |

| Carbene N-H Insertion | Biocatalyst (Engineered Myoglobin) | Aniline, Diazo Esters | Chiral Aryl Amines | - | up to 82% ee | nih.gov |

| Three-Component Annulation | Iodine | Aldehydes, Anilines, Acetylcyclohexene | Decahydroquinolin-4-ones | Good to Excellent | >20:1 dr | acs.orgnih.govntnu.edu.tw |

| Sulfonimidamide Synthesis | Ca(NTf2)2 | Sulfonimidoyl Fluorides, Anilines | Chiral Sulfonimidamides | - | Enantiospecific | researchgate.net |

Structural Elucidation and Conformational Analysis of 2 Pyrazin 2 Ylsulfanyl Aniline

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(pyrazin-2-ylsulfanyl)aniline". By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce its connectivity, identify its functional groups, and confirm its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the "this compound" structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of "this compound", distinct signals are expected for the protons of the aniline (B41778) and pyrazine (B50134) rings, as well as the amino group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions on the rings. The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are indicative of their electronic environment. For instance, carbons attached to the electronegative nitrogen and sulfur atoms will be shifted to a lower field. In a related compound, 2-butylthioaniline, the carbon ortho to the SBu group was observed at δ 134.5 ppm, shifted downfield from the corresponding carbon in aniline at δ 128.8 ppm. researchgate.net This type of data is crucial for confirming the connectivity of the pyrazine and aniline rings through the sulfur atom.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.0 - 8.5 | m | Pyrazine ring protons |

| ¹H | 6.5 - 7.5 | m | Aniline ring protons |

| ¹H | 4.5 - 5.5 | br s | -NH₂ protons |

| ¹³C | 140 - 160 | s | Pyrazine ring carbons |

| ¹³C | 115 - 150 | s | Aniline ring carbons |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound", mass spectrometry would be used to confirm its molecular formula, C₁₀H₉N₃S. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner. For example, in the mass spectrum of aniline, a prominent peak is observed at m/z = 93, corresponding to the molecular ion, with a significant fragment at m/z = 77, representing the loss of an amino group. researchgate.netnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of "this compound", characteristic absorption bands would confirm the presence of the amine and aromatic functionalities.

Key expected IR absorptions include:

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-N stretching: The C-N stretching vibration for aromatic amines is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Aromatic C-H stretching: These bands appear above 3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: These absorptions are found in the 1600-1400 cm⁻¹ region. vscht.cz

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3400-3250 (two bands) |

| Amine (-NH₂) | N-H Bend | 1650-1580 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600-1400 |

| Aryl-Sulfide | C-S Stretch | ~1100 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

X-ray Crystallographic Analysis of this compound and Analogues

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the crystal structure of "this compound" and its analogues provides valuable insights into its molecular conformation and the non-covalent interactions that govern its packing in the solid state.

N—H⋯N Hydrogen Bonds: A prominent interaction would likely be hydrogen bonding between the amino group of one molecule and a nitrogen atom of the pyrazine ring of a neighboring molecule. In a related compound, N-(pyrazin-2-yl)aniline, the amino nitrogen forms a hydrogen bond to the 4-nitrogen atom of an adjacent molecule, creating a chain motif. researchgate.netnih.gov This type of interaction is a strong directional force in determining the crystal packing.

π–π Stacking: The planar aromatic rings of the pyrazine and aniline moieties can engage in π–π stacking interactions. This involves the face-to-face or offset stacking of the rings, driven by attractive electrostatic interactions between the electron-rich π systems. In some pyrazine-containing crystal structures, π–π stacking is a significant feature, with centroid-to-centroid distances indicating the strength of the interaction. iucr.org

The conformation of "this compound" in the solid state is defined by the dihedral angles between the planes of the pyrazine and aniline rings. These angles are a direct consequence of the rotational freedom around the C-S and S-C bonds and are influenced by both intramolecular steric effects and intermolecular packing forces.

In the analogous N-(pyrazin-2-yl)aniline, the two aromatic rings are inclined at a dihedral angle of 15.2(1)°. researchgate.netnih.gov A similar non-planar conformation would be expected for "this compound" to minimize steric hindrance between the two ring systems. The specific dihedral angles observed in the crystal structure provide a snapshot of the molecule's preferred low-energy conformation in the solid state.

Interactive Data Table: Crystallographic Data for an Analogue, N-(pyrazin-2-yl)aniline

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Dihedral Angle (Aniline-Pyrazine) | 15.2(1)° | researchgate.netnih.gov |

| Hydrogen Bond (N-H···N) | D-H···A distance: 2.977(2) Å | researchgate.net |

Advanced Diffraction Techniques (e.g., X-ray Powder Diffraction)researchgate.net

Detailed research findings and data tables for this compound are not available in the reviewed literature.

Reactivity and Chemical Transformations of 2 Pyrazin 2 Ylsulfanyl Aniline

Directed C–H Functionalization Strategies Using Aniline-Pyrazine Motifs

The structure of 2-(pyrazin-2-ylsulfanyl)aniline is well-suited for directed C–H functionalization, a powerful strategy in modern organic synthesis that allows for the selective activation of otherwise inert C–H bonds. The aniline (B41778) nitrogen and one of the pyrazine (B50134) nitrogens can act as a bidentate directing group, coordinating to a transition metal catalyst and positioning it to functionalize a specific C–H bond, typically at the ortho-position of the aniline ring. nih.govyoutube.com This approach enhances reaction speed and selectivity. nih.gov

Transition-metal-catalyzed C–H bond activation is a prominent area of research, with directing groups containing nitrogen or oxygen atoms being particularly effective. nih.govorganic-chemistry.org The 2-(pyridin-2-yl)aniline (B1331140) moiety, a close structural analog to this compound, has been successfully employed as a removable directing group for the copper-mediated amination of C(sp²)–H bonds. beilstein-journals.org This suggests that the aniline-pyrazine motif can similarly facilitate a range of C–H functionalization reactions, such as arylation, alkylation, and amination, catalyzed by metals like palladium, rhodium, copper, or iron. youtube.com The reaction typically proceeds via the formation of a stable metallacycle intermediate, which then undergoes further reaction with a coupling partner.

Table 1: Potential Directed C–H Functionalization Reactions

Nucleophilic Aromatic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms. slideshare.net This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present. slideshare.netnih.gov In this compound, the 2-anilinesulfanyl group itself could potentially be displaced by a strong nucleophile, although displacement of a hydrogen atom is less common and requires harsh conditions. slideshare.net

More synthetically useful SNAr reactions would typically involve a derivative, such as a halopyrazine. For instance, if a chloro or bromo substituent were present on the pyrazine ring (e.g., at the 5- or 6-position), it would be readily displaced by a variety of nucleophiles. Halopyrazines are known to be more reactive towards nucleophilic substitution than the corresponding halopyridines. slideshare.net The reaction proceeds via a Meisenheimer-type intermediate. The strong electron-donating amino group on the aniline ring could electronically influence the pyrazine ring through the sulfanyl (B85325) bridge, potentially modulating its reactivity towards nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyrazine Ring

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline portion of the molecule features a strongly activating amino (-NH₂) group, which directs electrophilic aromatic substitution (EAS) to the ortho and para positions. nahrainuniv.edu.iqnih.gov This makes the aniline ring highly reactive towards electrophiles. organic-chemistry.org However, this high reactivity can be a double-edged sword, often leading to challenges such as polysubstitution and oxidation. nih.gov For example, direct bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate uncontrollably. nih.gov

To achieve monosubstitution and prevent undesirable side reactions, the powerful activating effect of the amino group is often moderated by converting it into an amide, typically an acetanilide, via acetylation. nih.gov This N-acetyl group is still an ortho-, para-director but is less activating, allowing for more controlled electrophilic substitution. organic-chemistry.orgnih.gov After the desired substitution is performed, the acetyl group can be easily removed by hydrolysis to regenerate the amino group. nih.gov Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. nih.gov

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Transformations Involving the Sulfanyl Bridge

The sulfanyl (thioether) bridge is a key functional group that can undergo several important transformations, significantly altering the molecule's electronic properties and steric profile.

Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidations are common for diaryl sulfides and can be achieved using various reagents. acs.org Electrochemical methods offer a controlled approach where sulfoxides can be selectively obtained at lower currents, while higher currents favor the formation of sulfones. nih.govacs.org Chemical oxidants like hydrogen peroxide or m-CPBA are also effective. dtic.mil Converting the sulfide (B99878) to a sulfoxide or sulfone transforms it from an electron-donating group to a strong electron-withdrawing group, which would drastically change the reactivity of both the aniline and pyrazine rings.

Desulfurative Cyclization: The sulfanyl bridge can act as a traceless linker in cyclization reactions. In these transformations, the sulfur atom facilitates the formation of a new ring before being extruded from the final product. For example, iodine-catalyzed desulfurative cyclization reactions have been used to synthesize fused heterocyclic systems from related aryl sulfide precursors. This strategy often involves an initial cyclization followed by the elimination of the sulfur atom.

Cyclization Reactions for Novel Heterocyclic Architectures

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. Several cyclization strategies can be envisioned by leveraging the reactivity of the aniline, pyrazine, and sulfanyl moieties.

Intramolecular Nucleophilic Attack: The nucleophilic amino group of the aniline ring can potentially attack the electron-deficient pyrazine ring in an intramolecular SNAr reaction. This would typically require activation of the pyrazine ring, for instance by a pre-installed leaving group, to form a fused diazaphenothiazine-like system.

Smiles Rearrangement and Related Cyclizations: Under basic conditions, diaryl sulfides containing an ortho-amino group can undergo rearrangements and cyclizations. The classic synthesis of phenothiazine (B1677639) involves the reaction of diphenylamine (B1679370) with sulfur, often catalyzed by iodine, to form the tricyclic system. youtube.comslideshare.netnahrainuniv.edu.iqdtic.mil This highlights the potential for the amino group and the ortho C-H bond to participate in ring closure with the sulfur atom, suggesting that this compound could be a substrate for similar phenothiazine-forming reactions under oxidative conditions.

Palladium-Catalyzed Cyclizations: Palladium catalysis is a powerful tool for constructing heterocyclic rings. nih.govrsc.org Intramolecular C-H activation or coupling reactions can be designed to forge new bonds. For example, a palladium-catalyzed reaction could couple the aniline nitrogen with a C-H bond on the pyrazine ring, or an ortho C-H bond of the aniline ring with a carbon on the pyrazine ring, leading to various fused architectures.

Iodine-Mediated Cyclization: Molecular iodine can catalyze the cyclization of various heteroatom-containing systems. nih.govnih.gov For this compound, iodine could promote an electrophilic cyclization, potentially leading to the formation of a C-C or C-N bond and resulting in a rigid, polycyclic aromatic structure. scispace.com

Table 4: Potential Cyclization Strategies and Resulting Heterocycles

Table of Mentioned Compounds

Computational and Theoretical Studies of 2 Pyrazin 2 Ylsulfanyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of pyrazine (B50134) derivatives. nrel.govplos.orgnih.gov These computational methods provide a molecular-level understanding that complements experimental findings. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. semanticscholar.orgthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.orgaablocks.com

For pyrazine derivatives, the HOMO is often located on the electron-donating moiety, while the LUMO is centered on the electron-accepting pyrazine ring. This distribution facilitates intramolecular charge transfer from the donor to the acceptor. semanticscholar.org In a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, a related class of compounds, the HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV. semanticscholar.org The compound with the smallest energy gap (4.21 eV) was identified as the most reactive and least stable. semanticscholar.org The addition of a pyrazine ring can increase the HOMO-LUMO energy gap, leading to a blue shift in the absorption spectrum. core.ac.uk

The energies of HOMO and LUMO also dictate other electronic properties such as ionization potential and electron affinity. mdpi.com A higher negative value for LUMO energy suggests a greater electron-accepting capacity. aablocks.com

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Pyrazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.45 | -1.82 | 4.63 |

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.21 | -1.78 | 4.43 |

| 5-(4-mercaptophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.11 | -1.90 | 4.21 |

This interactive table provides a summary of the calculated HOMO, LUMO, and HOMO-LUMO gap energies for a selection of related pyrazine compounds, illustrating the influence of different substituents on these electronic parameters. The data is based on findings from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. semanticscholar.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. chemrxiv.orgresearchgate.net It provides a visual representation of the charge distribution and is used to identify regions of high and low electron density, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. thaiscience.inforesearchgate.net

The MEP is calculated from the total charge density of a molecule and is particularly useful for analyzing non-covalent interactions. chemrxiv.orgmdpi.com The most negative potential (Vs,min) typically corresponds to regions with lone pairs of electrons and indicates the most likely sites for electrophilic attack. chemrxiv.orgresearchgate.net Conversely, positive potential regions are associated with atomic nuclei and are prone to nucleophilic attack. chemrxiv.org

For aniline (B41778) derivatives, MEP analysis has shown that negative potential sites, susceptible to electrophilic attack, are often located on the aromatic ring and the nitrogen atom of the amino group. thaiscience.info The specific distribution and values of the MEP can be influenced by substituents on the aromatic ring. mdpi.com

Quantum chemical calculations are frequently used to predict various spectroscopic data, including vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). plos.org These theoretical predictions can aid in the interpretation of experimental spectra and provide a more detailed understanding of the molecule's vibrational modes and electronic transitions. plos.orgdntb.gov.ua

DFT calculations have been shown to reproduce experimental FT-IR and UV-Vis spectral data with good accuracy for related heterocyclic compounds. plos.org For instance, in a study of a Schiff base palladium(II) complex, DFT calculations accurately predicted the bathochromic shift observed upon complexation. plos.org Furthermore, theoretical calculations of NMR chemical shifts for pyrazine derivatives have shown good correlation with experimental values. mdpi.com

Investigation of Electronic and Nonlinear Optical (NLO) Properties

The electronic and nonlinear optical (NLO) properties of organic molecules, particularly those with donor-acceptor architectures, have been a subject of intense research. rsc.orgresearchgate.netaps.org Pyrazine derivatives, with their electron-deficient pyrazine ring, are promising candidates for NLO materials. semanticscholar.org

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. rsc.orgrug.nl Theoretical calculations, often using DFT, are employed to predict the magnitude of β and understand the factors influencing it. mdpi.comrsc.org For donor-acceptor systems, the NLO response is largely governed by charge transfer between the donor and acceptor moieties. semanticscholar.org

Table 2: Calculated NLO Properties of Selected Pyrazine Derivatives

| Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|

| 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 291.5 | 1145.7 |

| 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 297.8 | 1589.4 |

| 5-(4-mercaptophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 321.4 | 2456.1 |

This interactive table presents the calculated polarizability and first hyperpolarizability values for a series of related pyrazine compounds. The data, derived from a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, highlights how different substituents can modulate the NLO properties. semanticscholar.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. mdpi.comrsc.org By mapping the potential energy surface, computational chemistry can identify transition states and intermediates, thereby providing a detailed, molecular-level picture of the reaction pathway. mdpi.comresearchgate.net

For reactions involving the synthesis of heterocyclic compounds, such as pyrazine derivatives, computational modeling can help in understanding the sequence of bond-forming and bond-breaking events. researchgate.netmdpi.com For instance, in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling, DFT calculations could be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com Similarly, the mechanism of condensation reactions to form pyrazine-containing scaffolds can be investigated to understand the role of catalysts and reaction conditions. mdpi.comresearchgate.net

Computational studies on the reaction between polyhalogenated nitrobutadienes and anilines have successfully elucidated plausible reaction mechanisms by calculating the Gibbs activation energies for different proposed pathways. researchgate.net This approach helps in identifying the most energetically favorable route for the formation of the final product. researchgate.net

Transition State Analysis and Reaction Pathways

No published data is available on the transition state analysis or reaction pathways for the formation or reactions of 2-(pyrazin-2-ylsulfanyl)aniline. Such studies would typically involve computational methods to model the energetic profiles of potential reaction coordinates, identify transition state structures, and calculate activation energies. This information is crucial for understanding the kinetics and mechanisms of chemical transformations involving the title compound.

Conformational Analysis and Energy Landscapes

There is no specific information in the scientific literature regarding the conformational analysis or energy landscapes of this compound. A conformational analysis would explore the different spatial arrangements (conformers) of the molecule arising from rotation around its single bonds. The corresponding energy landscape would map the relative energies of these conformers, identifying the most stable, low-energy structures. This type of analysis is fundamental for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Ligand Chemistry and Coordination Complexes of 2 Pyrazin 2 Ylsulfanyl Aniline

Coordination Modes of the Pyrazine-Aniline-Sulfanyl Ligand

Multi-Dentate Coordination Potential (N, S-Donation)

The molecular structure of 2-(pyrazin-2-ylsulfanyl)aniline suggests a potential for multi-dentate coordination. The presence of a pyrazine (B50134) ring with two nitrogen atoms, an aniline (B41778) moiety with a nitrogen atom, and a sulfanyl (B85325) sulfur atom provides multiple potential donor sites for coordination to a metal center. Specifically, the ligand could theoretically coordinate through the nitrogen atoms of the pyrazine ring and the sulfur atom, exhibiting N,S-donation. However, without experimental data, the actual coordination modes remain speculative.

Synthesis and Characterization of Metal Complexes with this compound

Structural Characterization of Metal-Ligand Coordination Geometries

There is no information available in the reviewed literature regarding the synthesis and structural characterization of metal complexes specifically involving the this compound ligand. Consequently, no data on their coordination geometries can be presented.

Investigation of Metal-Ligand Bonding Interactions

As no metal complexes of this compound have been reported, there have been no investigations into the nature of the metal-ligand bonding interactions for this specific system.

Supramolecular Assembly and Coordination Networks Formed by this compound

Hydrogen Bonding and π-π Stacking in Metal-Organic Frameworks

While hydrogen bonding and π-π stacking are crucial interactions in the formation of supramolecular architectures and metal-organic frameworks (MOFs) with related ligands, there is no published research on such assemblies involving this compound. The potential for the aniline N-H group to act as a hydrogen bond donor and the aromatic pyrazine and aniline rings to participate in π-π stacking exists, but has not been experimentally verified in the context of its metal complexes.

Advanced Material Applications of 2 Pyrazin 2 Ylsulfanyl Aniline Derivatives

Design and Synthesis of Optoelectronic Chromophores and NLOphores

The inherent donor-acceptor (D-A) structure of 2-(pyrazin-2-ylsulfanyl)aniline makes its derivatives prime candidates for optoelectronic and nonlinear optical (NLO) applications. These properties are rooted in the intramolecular charge transfer (ICT) from the aniline (B41778) (donor) to the pyrazine (B50134) (acceptor) unit.

The synthesis of such chromophores and NLOphores often involves strategic chemical modifications to enhance their performance. A common synthetic approach involves the condensation reaction between pyrazin-2-amine and a substituted thiophene (B33073) carboxylic acid, followed by cross-coupling reactions like the Suzuki coupling to introduce various aryl groups. nih.gov For instance, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized and their electronic properties investigated using Density Functional Theory (DFT) calculations. nih.gov These studies have shown that the introduction of different substituents on the aryl ring allows for the fine-tuning of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the HOMO-LUMO energy gap, which is a critical parameter for optoelectronic applications. nih.gov

Push-pull chromophores, a class of molecules with strong ICT characteristics, are known for their high second- and third-order optical nonlinearities, making them suitable for NLO devices. metu.edu.tr The design of D-A-D type chromophores, where a central acceptor is flanked by two donors, can be achieved through various synthetic routes, including click-type thermal [2+2] cycloaddition and [2+2] cycloaddition-retroelectrocyclization reactions. metu.edu.tr

Research into X-shaped pyrazine derivatives has revealed that the relative positioning of donor and acceptor substituents significantly impacts the anisotropy of the NLO response. rsc.org While the magnitude of the second harmonic signal might be similar between isomers, the nature of the NLO response can shift from being primarily dipolar to mostly octupolar depending on the substitution pattern. rsc.org This high degree of control over the NLO properties is a key advantage of using pyrazine-based chromophores. Theoretical studies, often employing DFT and the sum-over-states approach, have been instrumental in rationalizing these experimental observations by analyzing the symmetry of low-lying excited states. rsc.org

| Derivative Type | Key Synthetic Feature | Investigated Properties | Key Findings |

| 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Suzuki cross-coupling | Electronic properties, NLO behavior | Substituent effects on HOMO-LUMO gap and hyperpolarizability. nih.gov |

| X-shaped pyrazine derivatives | Varied donor/acceptor positions | Second-order NLO properties | NLO anisotropy is highly dependent on isomer structure (dipolar vs. octupolar). rsc.org |

| Λ-shaped pyrazine derivatives | Enlarged π-conjugated linkers | Linear and nonlinear optical properties | Two close-lying excited states contribute to a dominant dipolar first hyperpolarizability. |

Integration into Functional Supramolecular Architectures

The ability of this compound derivatives to self-assemble into ordered, functional supramolecular architectures is another area of active research. The nitrogen atoms in the pyrazine ring and the amine group in the aniline moiety can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions. These non-covalent interactions are the driving forces behind the formation of well-defined supramolecular structures.

The formation of these architectures can significantly influence the material's properties. For example, the packing of molecules in a crystal lattice can affect the bulk NLO response. Theoretical methods like atoms in molecules (AIM), reduced density gradient (RDG), and independent gradient model (IGM) are employed to identify and characterize the hydrogen bonding, steric, and van der Waals interactions that govern the formation of these structures. Hirshfeld analysis is another powerful tool used to explore intermolecular interactions within the crystalline state.

In the crystal structure of related pyrazine derivatives, such as 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, it has been observed that the arrangement of the molecules, with parallel phenyl rings and an inclined pyrazine ring, influences the electronic properties. rsc.org This specific packing can lead to a quinoidal-type population of the highest occupied molecular orbital (HOMO), which is localized on the central ring's carbon atoms. rsc.org Such structural control at the molecular level is crucial for designing materials with desired solid-state properties.

The integration of these molecules into larger systems, such as polymer-metal hybrid materials, has also been explored. The combination of the optoelectronic characteristics of pyrazine derivatives with the properties of other functional units, like oxadiazole or carbazole (B46965) in copolymers, can lead to materials with enhanced performance for various applications.

Exploration in Organic Electronic and Photonic Devices (e.g., Organic Light-Emitting Diodes)

The promising optoelectronic properties of this compound derivatives make them attractive candidates for use in organic electronic and photonic devices, most notably in Organic Light-Emitting Diodes (OLEDs). The efficiency and color of an OLED are determined by the properties of the emissive material.

Derivatives of this compound, with their tunable HOMO-LUMO gaps, can be engineered to emit light at specific wavelengths, covering the entire visible spectrum. For instance, the synthesis of various 2,5-di(aryleneethynyl)pyrazine derivatives has been reported, and their potential in OLEDs has been investigated. rsc.org When used as a dopant in a MEH-PPV (poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]) emissive layer, a significant enhancement in the external quantum efficiency of the OLED was observed. rsc.org This improvement is attributed to the enhanced electron-transporting properties of the pyrazine-based dopant. rsc.org

The design of push-pull chromophores based on aniline and other heterocyclic systems is a well-established strategy for developing materials for OLEDs. metu.edu.tr The strong intramolecular charge transfer in these molecules leads to high photoluminescence quantum yields, a key requirement for efficient light emission. Furthermore, the ability to synthesize derivatives with specific emission colors is crucial for display and lighting applications. For example, blue-emitting iridium(III) phosphors based on imidazo[4,5-b]pyrazin-2-ylidene chelates have been successfully designed and synthesized, demonstrating narrowband blue emission with high photoluminescent quantum yields. researchgate.net

| Device Application | Derivative Role | Performance Enhancement | Underlying Mechanism |

| Organic Light-Emitting Diodes (OLEDs) | Dopant in emissive layer | Increased external quantum efficiency. rsc.org | Enhanced electron-transporting properties of the pyrazine system. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Emissive material | High photoluminescence quantum yields. metu.edu.tr | Strong intramolecular charge transfer in push-pull chromophores. metu.edu.tr |

Future Directions and Emerging Research Avenues for 2 Pyrazin 2 Ylsulfanyl Aniline

Development of Novel Synthetic Methodologies

The synthesis of aryl sulfides is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials. nih.gov The traditional synthesis of 2-(pyrazin-2-ylsulfanyl)aniline would likely involve the cross-coupling of an activated pyrazine (B50134), such as 2-chloropyrazine, with 2-aminothiophenol (B119425). However, future research should focus on developing more efficient, sustainable, and versatile synthetic routes.

Emerging strategies for C–S bond formation offer exciting possibilities. Recent advancements include the use of novel catalytic systems that avoid harsh conditions and toxic reagents. organic-chemistry.org For instance, methodologies employing magnetically separable heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe₂O₄) nanocatalysts, could be adapted for the synthesis of this compound. nanomaterchem.com Such catalysts offer the significant advantage of easy recovery and reusability, aligning with the principles of green chemistry. nanomaterchem.com

Another promising avenue is the exploration of alternative sulfur sources. Instead of relying on thiols, which can be prone to oxidation, methods using elemental sulfur (S₈) or stable precursors like ethyl potassium xanthogenate are being developed. organic-chemistry.orgnanomaterchem.com The use of a Metal-Organic Framework (MOF), such as MOF-199, as a recyclable heterogeneous catalyst for the reaction between aryl halides and xanthogenate has been shown to be effective for producing various aryl sulfides. organic-chemistry.org

Furthermore, decarbonylative cross-coupling reactions, where thioesters are used as precursors, represent a paradigm shift in aryl sulfide (B99878) synthesis. nih.gov This approach could allow for the use of different starting materials and may overcome challenges associated with catalyst poisoning by thiolate anions. nih.gov Adapting these modern catalytic strategies could lead to more efficient and scalable production of this compound and its derivatives.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of this compound is critical for predicting its behavior and designing applications. While standard characterization would involve ¹H-NMR, ¹³C-NMR, and mass spectrometry, advanced techniques can provide deeper insights. nih.govmdpi.com

Single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional structure, including bond lengths, bond angles, and the dihedral angle between the pyrazine and aniline (B41778) rings. This structural data is fundamental for understanding the molecule's conformation and its potential to act as a ligand. For related pyrazine derivatives, X-ray crystallography has been essential for elucidating molecular geometry and intermolecular interactions. iucr.org

Advanced Spectroscopic Techniques should be employed to probe the molecule's properties.

Raman Spectroscopy : This technique can provide detailed information about the vibrational modes of the C-S, C-N, and other key bonds within the molecule, offering a "vibrational fingerprint". Surface-Enhanced Raman Scattering (SERS) could be used to study the molecule's behavior when adsorbed on metallic surfaces, which is relevant for sensor applications.

Fluorescence Spectroscopy : Investigating the intrinsic fluorescence of the compound could reveal potential applications in sensing or as an organic light-emitting material.

Hirshfeld Surface Analysis : This computational tool, applied to crystallographic data, can quantify and visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking). iucr.org Such analysis is crucial for understanding the crystal packing and predicting the solid-state properties of the material. For other substituted pyrazines, Hirshfeld analysis has been used to detail the contributions of various intermolecular contacts. iucr.org

A comprehensive spectroscopic and structural analysis will build a foundational understanding necessary for the rational design of new materials and complexes.

Expansion of Computational Studies to Complex Systems

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, initial studies would likely involve Density Functional Theory (DFT) to calculate the optimized geometry, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP) map. researchgate.net These calculations help in understanding the molecule's reactivity, electronic structure, and potential sites for electrophilic and nucleophilic attack.

Future research should expand these computational studies to more complex systems:

Coordination Complexes : The compound possesses multiple potential donor atoms (the two pyrazine nitrogens, the amine nitrogen, and the sulfide sulfur), making it an excellent candidate for a multidentate ligand. Computational modeling can be used to predict its coordination behavior with various transition metals. DFT calculations can determine the stability, geometry, and electronic properties (e.g., spin state) of hypothetical metal complexes, guiding the synthesis of new coordination polymers or catalysts. dntb.gov.ua

Host-Guest Interactions : Molecular docking studies could be performed to explore the binding of this compound with biological targets or within the cavities of host molecules like cyclodextrins or calixarenes. Such in-silico screening is a vital first step in drug discovery and sensor design. mdpi.com

Polymeric Systems : If this molecule is considered as a monomer for new functional polymers, computational studies can predict the properties of the resulting materials. Modeling oligomers can provide insight into the polymer's conformational preferences, electronic band gap, and potential for conductivity, which is crucial for applications in materials science.

By simulating these complex environments, computational studies can significantly accelerate the discovery of new applications for this versatile molecule.

Exploration of New Applications in Materials Science

The molecular architecture of this compound, which incorporates a π-deficient pyrazine ring and a π-rich aniline ring linked by a polarizable sulfur atom, is highly conducive to applications in materials science. nih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The multidentate nature of the molecule makes it an ideal building block (ligand) for creating coordination polymers and MOFs. researchgate.net Pyrazine itself is a classic linker in MOF chemistry, known for mediating magnetic interactions and forming robust networks. The additional aniline and sulfide groups on this ligand could introduce new functionalities, such as enhanced guest affinity or catalytic activity. Pyrazine-based MOFs have already been investigated for applications in gas storage, catalysis, and as electrode materials for batteries. elsevierpure.comchinesechemsoc.org

Functional Dyes and Sensors : Pyrazine derivatives have been explored for use in dye-sensitized solar cells and as fluorescent materials. researchgate.net The intramolecular charge transfer possibilities within the this compound structure could lead to interesting photophysical properties. Its ability to chelate metal ions could be exploited for the development of colorimetric or fluorescent sensors for specific cations.

Conducting Polymers : Aryl thioethers are important components in sulfur-containing polymers, which often exhibit enhanced thermal stability and refractive indices. nih.gov The combination of the aniline and pyrazine moieties suggests that polymers derived from this monomer could possess interesting electronic properties. Oxidative polymerization of the aniline unit could lead to novel conducting materials where the pyrazinyl-sulfanyl group provides additional processability or functionality.

The exploration of this compound as a versatile molecular component is a fertile ground for the development of next-generation materials with tailored electronic, optical, and chemical properties.

常见问题

Q. What are the recommended methods for synthesizing 2-(pyrazin-2-ylsulfanyl)aniline, and how can purity be ensured?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions between pyrazine-2-thiol and halogenated aniline derivatives. Key steps include:

- Controlled reaction conditions : Use anhydrous solvents (e.g., 1,2-dichloroethane) and inert atmospheres to prevent side reactions, as demonstrated in reductive amination protocols for structurally similar aniline derivatives .

- Purification : Column chromatography (e.g., using hexane/ethyl acetate gradients) effectively isolates the target compound from unreacted starting materials or byproducts .

- Purity validation : Combine thin-layer chromatography (TLC) with spectroscopic techniques (NMR, FTIR) to confirm chemical identity and purity .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Crystal growth : Slow evaporation of methanol/water solutions (50:1 v/v) yields diffraction-quality crystals .

- Refinement : Use SHELXL for small-molecule refinement, which optimizes bond lengths, angles, and thermal displacement parameters. Hydrogen atoms are typically added via riding models, while anisotropic displacement parameters refine heavy atoms .

- Validation : Cross-check crystallographic data with spectroscopic results (e.g., NMR) to resolve ambiguities in disorder or hydrogen bonding .

Q. What spectroscopic techniques are most effective for confirming the identity of this compound?

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns. The pyrazine ring’s deshielded protons are diagnostic .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns.

- FTIR : Stretching vibrations for S–C (650–750 cm) and N–H (3300–3500 cm) bonds confirm functional groups .

Advanced Research Questions

Q. How can palladium-catalyzed C-H functionalization be applied to modify this compound derivatives?

The 2-(neopentylsulfinyl)aniline directing group enables regioselective C–H activation:

- Reaction design : Use Pd(OAc) as a catalyst with oxidants like PhI(OAc) in DCE at 100°C for acetoxylation. Electron-deficient alkenes or cyclopropanols serve as coupling partners for alkenylation .

- Optimization : Lower temperatures (room temperature) may improve yields for sterically hindered substrates, as seen in ibuprofen-derived analogs .

- Scope limitations : α-Methyl-substituted amides (e.g., 8p) show inertness due to steric hindrance, while decarboxylation dominates in indole-acetamide derivatives (e.g., 8q) .

Q. What strategies address low yields in the acetoxylation of this compound derivatives?

- Temperature modulation : For stereoisomeric substrates (e.g., 8n), reducing reaction temperature from 100°C to room temperature increased yields from 14% to 36% by minimizing decomposition .

- Directing group tuning : Replace bulky auxiliaries (e.g., Weinreb amide) with 2-(neopentylsulfinyl)aniline to enhance reaction rates and bis-acetoxylation efficiency .

- Deuterium labeling : Isotopic studies (e.g., O exchange) identify kinetic isotope effects, guiding mechanistic insights into rate-limiting steps .

Q. How should researchers resolve contradictions in crystallographic data for structurally similar aniline derivatives?

- Data validation : Compare multiple datasets (e.g., SHELX-refined structures) to identify systematic errors in thermal parameters or hydrogen bonding .

- Complementary techniques : Pair SC-XRD with DFT calculations to validate bond angles/energies. For example, discrepancies in N–H⋯O hydrogen bond lengths (1.8–2.2 Å) can be rationalized via computational modeling .

- Peer benchmarking : Cross-reference with databases (e.g., CCDC) to align results with published analogs .

Q. What role does the sulfinyl directing group play in the regioselectivity of C-H activation reactions?

The 2-(neopentylsulfinyl)aniline group enhances regioselectivity via:

- Chelation-assisted C–H cleavage : The sulfinyl oxygen coordinates Pd(II), directing activation to adjacent aryl positions. This mechanism overrides electronic biases in unsymmetrical substrates .

- Steric control : Neopentyl groups shield specific C–H bonds, favoring functionalization at less hindered sites. For example, acetoxylation occurs exclusively at the para position in phenylacetamides .

- Kinetic acceleration : The directing group reduces activation energy, enabling reactions to complete within 40 minutes vs. traditional 8–48 hour protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。